BenzoylgomisinO
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Overview
Description
Benzoylgomisin O is a natural compound isolated from the plant Schisandra rubriflora. It belongs to the class of dibenzocyclooctadiene lignans, which are known for their diverse biological activities. Benzoylgomisin O has been found to exhibit anti-inflammatory properties by inhibiting enzymes such as 15-lipoxygenase, cyclooxygenase-1, and cyclooxygenase-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoylgomisin O can be synthesized through various chemical reactions involving the precursor compounds found in Schisandra species. The synthetic routes typically involve the esterification of gomisin O with benzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Benzoylgomisin O primarily relies on the extraction and isolation from Schisandra rubriflora. The plant material is subjected to solvent extraction using solvents like methanol or ethanol. The extract is then purified through various chromatographic methods to obtain pure Benzoylgomisin O .
Chemical Reactions Analysis
Types of Reactions
Benzoylgomisin O undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like benzoyl chloride and acetic anhydride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benzoylgomisin O, which can have different biological activities .
Scientific Research Applications
Benzoylgomisin O has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of lignans and their derivatives.
Biology: It has been studied for its anti-inflammatory and antioxidant properties.
Medicine: Research has shown its potential in treating inflammatory diseases and cancer.
Industry: It is used in the development of natural product-based pharmaceuticals
Mechanism of Action
Benzoylgomisin O exerts its effects by inhibiting key enzymes involved in the inflammatory process, such as 15-lipoxygenase, cyclooxygenase-1, and cyclooxygenase-2. It modulates the expression of genes related to cell proliferation and apoptosis, thereby exhibiting anti-inflammatory and anticancer activities. The molecular targets and pathways involved include the MAPK, PI3K/Akt, and NF-κB signaling pathways .
Comparison with Similar Compounds
Benzoylgomisin O is unique among dibenzocyclooctadiene lignans due to its specific benzoyl group, which enhances its biological activity. Similar compounds include:
Properties
Molecular Formula |
C30H32O8 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[(8S,9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C30H32O8/c1-16-12-19-13-22-27(37-15-36-22)28(34-5)23(19)24-20(14-21(32-3)26(33-4)29(24)35-6)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m1/s1 |
InChI Key |
XUGSROZUUURBSW-BFIDETRKSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@@H]1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Origin of Product |
United States |
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